N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine
CAS No.: 1820583-16-1
Cat. No.: VC6171795
Molecular Formula: C14H17N3O4
Molecular Weight: 291.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820583-16-1 |
|---|---|
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 291.307 |
| IUPAC Name | 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid |
| Standard InChI | InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10-/m0/s1 |
| Standard InChI Key | NFIMAMRWMUEMAT-UWVGGRQHSA-N |
| SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture
The compound’s backbone comprises a methanopyrido[1,2-a][1,diazocin ring system, a bicyclic framework fused with an eight-membered diazocine ring. The (1S) configuration at the bridgehead carbon introduces chirality, critical for its interactions with biological targets. The carbonyl group bridges the diazocine system to glycine, enabling hydrogen bonding and electrostatic interactions.
Comparative Structural Analysis
Structurally analogous compounds, such as N-{[(1S,5R)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]diazocin-3(4H)-yl]carbonyl}-L-alanine, share the diazocine core but differ in amino acid substitutions. These variations influence solubility and target affinity, as shown in Table 1.
Table 1: Structural Analogues and Their Properties
| Compound Name | Substitution | Key Differences |
|---|---|---|
| N-{[(1S)-8-Oxo...]carbonyl}glycine | Glycine | Baseline solubility |
| N-{[(1S,5R)-8-Oxo...]carbonyl}-L-alanine | L-alanine | Enhanced hydrophobicity |
| N-{[(1S)-8-Oxo...]carbonyl}-D-leucine | D-leucine | Steric hindrance effects |
Synthesis and Reaction Optimization
Key Synthetic Steps
Synthesis begins with the formation of the diazocine ring via [2+4] cycloaddition, followed by oxidation to introduce the ketone moiety. Glycine conjugation employs carbodiimide-mediated coupling, achieving yields of 65–72% under controlled pH (6.5–7.0) and low-temperature conditions (0–4°C).
Reagent Selection
Potassium permanganate serves as the oxidant for ketone formation, while sodium borohydride is avoided due to over-reduction risks. Catalytic asymmetric methods using chiral ligands (e.g., (R)-BINAP) achieve enantiomeric excess >90%.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding protein 2a (PBP2a).
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as replacing glycine with D-leucine, improve metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes). These derivatives are under evaluation for oral bioavailability.
Targeted Delivery Systems
Liposome-encapsulated formulations enhance tumor accumulation in murine models, reducing systemic toxicity. Pharmacokinetic data reveal a 3.2-fold increase in area under the curve (AUC) compared to free drug.
Challenges and Future Directions
Synthetic Scalability
Large-scale production faces challenges in diazocine ring closure efficiency. Continuous-flow reactors are being explored to improve throughput and reduce byproduct formation.
Resistance Mitigation
Combination therapies with β-lactam antibiotics show synergistic effects against methicillin-resistant S. aureus (MRSA), delaying resistance emergence in serial passage experiments.
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